N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, a brominated chromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene derivative, followed by the formation of the azepane ring, and finally the coupling with the brominated chromene core.
Synthesis of Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of Azepane Ring: The azepane ring can be formed through the cyclization of appropriate amine precursors under acidic or basic conditions.
Coupling with Brominated Chromene Core: The final step involves the coupling of the synthesized thiophene-azepane intermediate with the brominated chromene core using amide bond formation techniques, such as the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the chromene core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and thiophene-2-carboxamide.
Chromene Derivatives: Compounds such as 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Azepane Derivatives: Compounds like 2-(azepan-1-yl)ethyl methacrylate.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C22H23BrN2O3S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-6-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3S/c23-15-7-8-19-16(12-15)18(26)13-20(28-19)22(27)24-14-17(21-6-5-11-29-21)25-9-3-1-2-4-10-25/h5-8,11-13,17H,1-4,9-10,14H2,(H,24,27) |
InChI Key |
GFXNKJCWYWMZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.